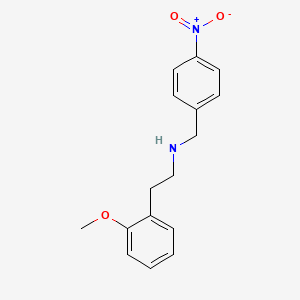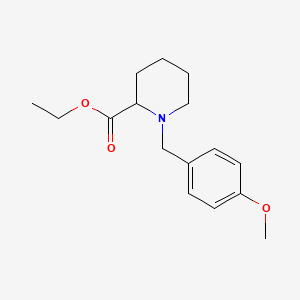
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MAB-CHMINACA has gained popularity in the research community due to its high potency and selectivity for the cannabinoid receptors.
Mechanism of Action
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in various tissues throughout the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors by this compound leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune cell function, and the modulation of gastrointestinal motility.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune cell function, and the modulation of gastrointestinal motility. It has also been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its limited solubility in water.
Future Directions
There are several future directions for the research of 1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and excretion. Finally, the development of new analytical methods for the detection and quantification of this compound in biological samples is also an important area of future research.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in the research community due to its high potency and selectivity for the cannabinoid receptors. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. While this compound has several advantages for lab experiments, it also has some limitations, and there are several future directions for its research.
Synthesis Methods
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide can be synthesized using various methods, including chemical synthesis and biosynthesis. The chemical synthesis of this compound involves the reaction of 1-(2-methylbenzyl)piperazine with 2-methyl-2-propen-1-ol in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride and N-methyl-2-pyrrolidone to form this compound. Biosynthesis of this compound involves the use of genetically engineered microorganisms to produce the compound.
Scientific Research Applications
1'-(2-methylbenzyl)-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-4-carboxamide has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been used in the development of new drugs for the treatment of various diseases, including multiple sclerosis, epilepsy, and glaucoma.
properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-18(2)16-24-23(27)20-8-14-26(15-9-20)22-10-12-25(13-11-22)17-21-7-5-4-6-19(21)3/h4-7,20,22H,1,8-17H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVIFYGZCYDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea](/img/structure/B5007909.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5007911.png)
![2-(4-biphenylyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5007915.png)

![ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5007938.png)


![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)
![2-(4-nitrophenyl)-4-{[(4-nitrophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5007978.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)
![(5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5007991.png)
![2-butyl-5-(2,3-dimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5007996.png)
![4-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5008003.png)